molecular formula C23H24ClN5O2S B10863975 8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10863975
M. Wt: 470.0 g/mol
InChI Key: JAXPJAWXDNGVNE-UHFFFAOYSA-N
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Description

8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core purine structure, followed by the introduction of the chlorophenylsulfanyl and methylbenzyl groups through a series of substitution reactions. Common reagents used in these steps include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the chlorophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione shares similarities with other purine derivatives, such as caffeine and theobromine, which also contain a purine core structure.
  • Chlorophenylsulfanyl derivatives: Compounds with similar chlorophenylsulfanyl groups can exhibit comparable chemical reactivity and biological activity.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H24ClN5O2S

Molecular Weight

470.0 g/mol

IUPAC Name

8-[2-(4-chlorophenyl)sulfanylethylamino]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C23H24ClN5O2S/c1-15-4-6-16(7-5-15)14-29-19-20(27(2)23(31)28(3)21(19)30)26-22(29)25-12-13-32-18-10-8-17(24)9-11-18/h4-11H,12-14H2,1-3H3,(H,25,26)

InChI Key

JAXPJAWXDNGVNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCSC4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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